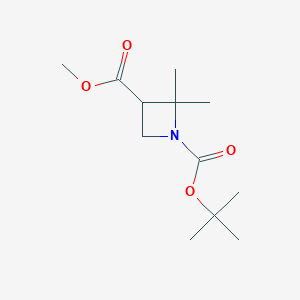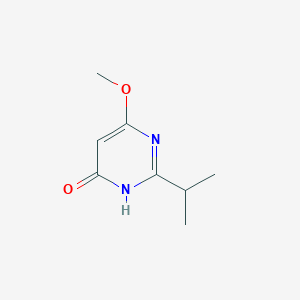
4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. The compound also features a 4-chloro substituent on the butanamide chain and a 4-methoxyphenyl group attached to the oxadiazole ring. These structural features contribute to its unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide typically involves a multi-step process. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. The hydrazide is then subjected to cyclization with an appropriate reagent to form the 1,3,4-oxadiazole ring.
Analyse Des Réactions Chimiques
4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide can be compared with other similar compounds, such as:
4-Chloro-N-(4-methoxyphenyl)benzohydrazide: This compound shares the 4-chloro and 4-methoxyphenyl groups but differs in the presence of a benzohydrazide moiety instead of the oxadiazole ring.
4-Chloro-N-(4-methoxyphenyl)benzamide: Similar in structure but lacks the oxadiazole ring, which contributes to different chemical and biological properties.
(4-Methoxyphenyl)hydrazine hydrochloride: Contains the 4-methoxyphenyl group but differs significantly in its overall structure and properties.
The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical reactivity and biological activity compared to these similar compounds.
Propriétés
Numéro CAS |
89757-64-2 |
|---|---|
Formule moléculaire |
C13H14ClN3O3 |
Poids moléculaire |
295.72 g/mol |
Nom IUPAC |
4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide |
InChI |
InChI=1S/C13H14ClN3O3/c1-19-10-6-4-9(5-7-10)12-16-17-13(20-12)15-11(18)3-2-8-14/h4-7H,2-3,8H2,1H3,(H,15,17,18) |
Clé InChI |
DNEZLJYAUVNOQS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


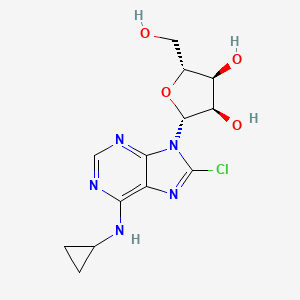
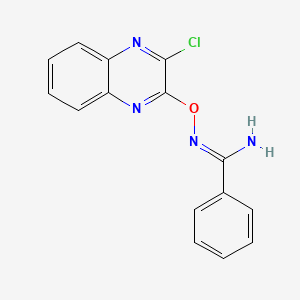
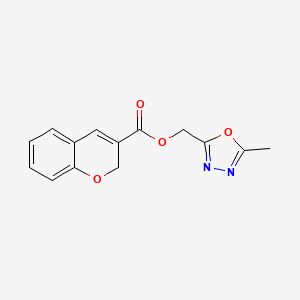
![N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide](/img/structure/B12924912.png)
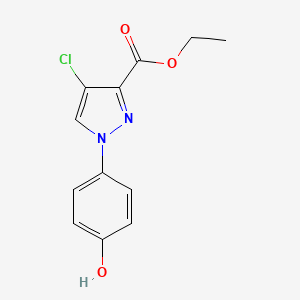
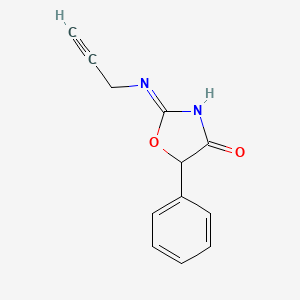
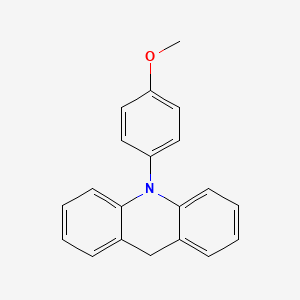


![3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924937.png)

